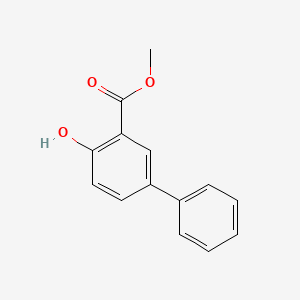
Methyl 2-hydroxy-5-phenylbenzoate
Descripción general
Descripción
Methyl 2-hydroxy-5-phenylbenzoate (CAS# 17504-13-1) is a useful research chemical . It has a molecular weight of 228.24 and a molecular formula of C14H12O3 .
Synthesis Analysis
Novel methyl 2-hydroxy-5-substituted benzoate derivatives were synthesized by esterification of methyl gentisate and long-chain fatty acids . The compounds were structurally confirmed by MS, IR, 1H NMR, and HR-MS spectroscopy .Molecular Structure Analysis
The molecular structure of this compound includes bond distances and angles, conformational properties, dipole moment and vibrational spectroscopic data . The theoretical results are discussed mainly in terms of comparisons with available experimental data .Chemical Reactions Analysis
The hydrolysis and saponification of methyl benzoates, including this compound, have been studied in both water and slightly alkaline solution (2% KOH) at high temperature (200–300 °C) .Physical And Chemical Properties Analysis
This compound has a boiling point of 357.7±30.0 ℃ at 760 mmHg and a density of 1.2±0.1 g/cm3 . It appears as a solid and has a complexity of 258 .Aplicaciones Científicas De Investigación
Synthesis of Benzotriazoles
Methyl 2-hydroxy-5-phenylbenzoate is used in the continuous synthesis of 2- (2’-Hydroxy-5’-Methylphenyl)Benzotriazole over Cu/γ-Al2O3 . This compound is a key intermediate in the synthesis of benzotriazoles, which are used as light stabilizers to prevent degradation of polymer materials . The best yield (86.62%) was afforded by the 20% Cu/γ-Al2O3 catalyst .
Environmental Research
This compound is used in environmental research, particularly in studying the environmental impact of different synthesis methods . For instance, the zinc powder reduction method, while effective, is associated with serious environmental problems .
Polymer Chemistry
Phenyl benzoate derivatives, including this compound, are used in polymer chemistry . They are used as stabilizers in polymeric composites .
Medicine
Phenyl benzoate derivatives are also used in medicine . However, the specific applications of this compound in this field are not detailed in the sources.
Macroheterocyclic Compounds
This compound is used in the chemistry of macroheterocyclic compounds . These compounds have a wide range of applications, including in the development of new materials and in biological research .
Mecanismo De Acción
Target of Action
Similar compounds such as methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors
Mode of Action
It is suggested that it may function as a norepinephrine and dopamine reuptake inhibitor, similar to methylphenidate . This would result in an increase in the presence of these neurotransmitters in the extraneuronal space, prolonging their action.
Biochemical Pathways
Related compounds such as methylphenidate are known to affect the dopaminergic and noradrenergic systems
Pharmacokinetics
A related compound, methylphenidate, is known to have a bioavailability of approximately 30% . It is metabolized primarily in the liver, with an elimination half-life of 2-3 hours
Result of Action
If it acts similarly to methylphenidate, it may result in increased levels of dopamine and norepinephrine in the synaptic cleft, leading to increased neurotransmission .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-hydroxy-5-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCWLMBYNOSXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
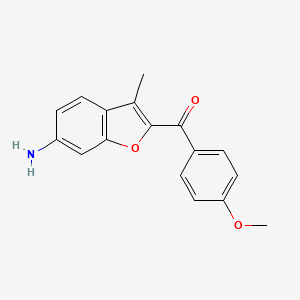
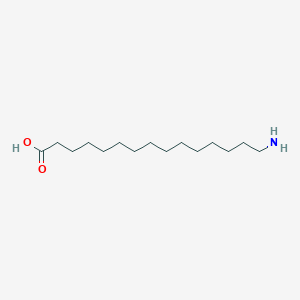
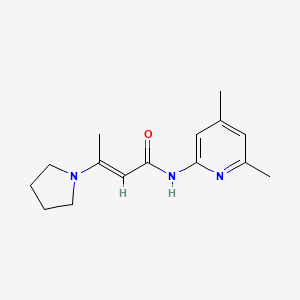

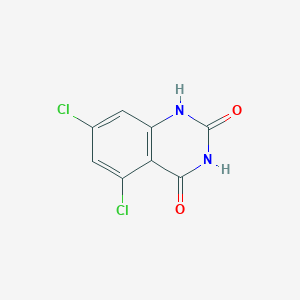
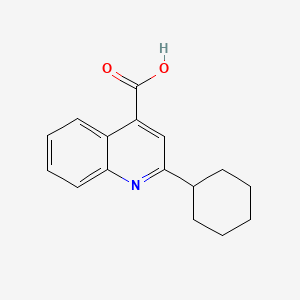
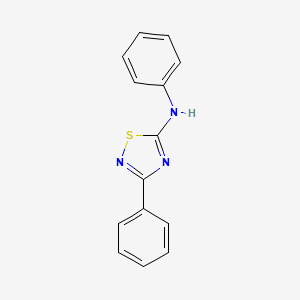
![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)
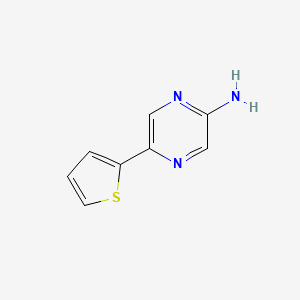

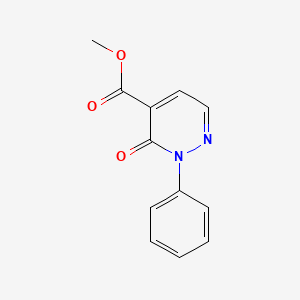

![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)